7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H32N6O2 and its molecular weight is 484.604. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthetic routes to create novel compounds with potential pharmaceutical applications, including derivatives of purine and piperazine. For instance, novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, which share a structural motif with the specified compound, have been synthesized as ABC ring models of saframycins, indicating their potential use in creating anticancer agents (Saito et al., 1997). Similarly, the synthesis and analysis of Xanthene derivatives for their antiasthmatic activity highlight the broader pharmacological potential of these chemically related compounds (Bhatia et al., 2016).
Antimicrobial and Antituberculosis Activity
The design and synthesis of purine connected piperazine derivatives have shown promising results as novel inhibitors of Mycobacterium tuberculosis. This research underscores the potential use of such compounds in developing new treatments for tuberculosis, with several analogues exhibiting greater potency than current clinical drugs (Konduri et al., 2020).
Anticancer and Antiproliferative Effects
Studies have identified derivatives structurally related to the specified compound with anticancer and antiproliferative activities. For example, cinnamide derivatives have been synthesized and shown to possess effective activities against neurotoxicity induced by glutamine in PC12 cells, suggesting their potential in treating cerebral infarction and related conditions (Zhong et al., 2018). Furthermore, derivatives have demonstrated antiproliferative effects and the ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia, indicating their utility in leukemia therapy (Saab et al., 2013).
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O2/c1-20-11-12-21(2)23(18-20)19-32-14-16-33(17-15-32)27-29-25-24(26(35)30-28(36)31(25)3)34(27)13-7-10-22-8-5-4-6-9-22/h4-12,18H,13-17,19H2,1-3H3,(H,30,35,36)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQTVQGYWXGCMP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC=CC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3C/C=C/C5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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